molecular formula C7H9NO B1397017 1-(Furan-2-yl)cyclopropanamine CAS No. 1246740-91-9

1-(Furan-2-yl)cyclopropanamine

Cat. No. B1397017
Key on ui cas rn: 1246740-91-9
M. Wt: 123.15 g/mol
InChI Key: BLKLFVBDULKZET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08722688B2

Procedure details

To a solution of 2-furonitrile (5 g, 53.71 mmol, 1.0 eq) in dry THF under an argon atmosphere was added slowly titanium isopropoxide (18.9 ml, 64.4 mmol, 1.2 eq) at r.t. The reaction mixture was stirred for 15 min. A 1M solution of EtMgBr in THF (129 ml, 129 mmol, 2.4 eq) was added slowly via syringe to the mixture at 0° C. After addition, the reaction mixture was allowed to warm to r.t. and stirred at r.t. for 2 hour. BF3.Et2O (10.4 ml) was then added slowly to the mixture at 0° C. After the completion of addition, the reaction mixture was stirred at r.t. for 30 min. The reaction mixture was added with ice, and then with 10% NaOH solution slowly till the reaction mixture becomes basic. The mixture was extracted with EtOAc. The organic was washed with brine, dried over Na2SO4 and concentrated. The crude product was purified by silica gel (60-120) column chromatography using 35% EtOAc/Pet ether as eluent. Yield: 2.5 g (crude).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
18.9 mL
Type
catalyst
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
129 mL
Type
solvent
Reaction Step Two
Quantity
10.4 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]#[N:7].[CH3:8][CH2:9][Mg+].[Br-].B(F)(F)F.CCOCC.[OH-].[Na+]>C1COCC1.CC(C)[O-].[Ti+4].CC(C)[O-].CC(C)[O-].CC(C)[O-]>[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]1([NH2:7])[CH2:9][CH2:8]1 |f:1.2,3.4,5.6,8.9.10.11.12|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
O1C(=CC=C1)C#N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Name
Quantity
18.9 mL
Type
catalyst
Smiles
CC([O-])C.[Ti+4].CC([O-])C.CC([O-])C.CC([O-])C
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC[Mg+].[Br-]
Name
Quantity
129 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
10.4 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
STIRRING
Type
STIRRING
Details
stirred at r.t. for 2 hour
Duration
2 h
ADDITION
Type
ADDITION
Details
After the completion of addition
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at r.t. for 30 min
Duration
30 min
ADDITION
Type
ADDITION
Details
The reaction mixture was added with ice
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc
WASH
Type
WASH
Details
The organic was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel (60-120) column chromatography

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
O1C(=CC=C1)C1(CC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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